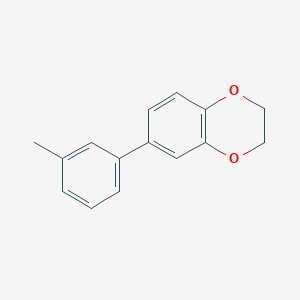

6-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine

説明

Substituent Position on the Benzodioxine Core

The numbering scheme for 1,4-benzodioxine assigns priority to the oxygen atoms (positions 1 and 4), with subsequent positions on the fused benzene ring numbered 5–8. A 3-methylphenyl group at position 6 creates distinct physicochemical properties compared to isomers at positions 5, 7, or 8. For example:

- 5-(3-methylphenyl) isomer : Proximity to the dioxine oxygen alters dipole moments.

- 7-(3-methylphenyl) isomer : Increased steric hindrance with the dioxine ring hydrogen atoms.

Methyl Group Position on the Phenyl Substituent

The 3-methylphenyl group itself exhibits ortho, meta, and para isomers. The meta configuration (3-methyl) optimizes steric tolerance while maintaining electronic conjugation with the benzodioxine system.

This isomerism necessitates precise spectroscopic characterization (e.g., NMR, X-ray crystallography) to unambiguously identify the 6-(3-methylphenyl) derivative.

特性

分子式 |

C15H14O2 |

|---|---|

分子量 |

226.27 g/mol |

IUPAC名 |

6-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine |

InChI |

InChI=1S/C15H14O2/c1-11-3-2-4-12(9-11)13-5-6-14-15(10-13)17-8-7-16-14/h2-6,9-10H,7-8H2,1H3 |

InChIキー |

HANFUFSHPMEFOI-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC=C1)C2=CC3=C(C=C2)OCCO3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine typically involves the following steps:

Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving a catechol derivative and an appropriate dihalide under basic conditions.

Substitution with 3-Methylphenyl Group:

Industrial Production Methods

Industrial production of 6-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

化学反応の分析

Types of Reactions

6-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzodioxine ring or the 3-methylphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted benzodioxines.

科学的研究の応用

6-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme interactions and receptor binding.

Industry: The compound can be used in the production of specialty chemicals, polymers, and advanced materials with unique properties.

作用機序

The mechanism of action of 6-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors and modulating their activity.

Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Pharmacologically Active Analogs

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid

- Structure : Features an acetic acid moiety at position 4.

- Activity : Demonstrates anti-inflammatory potency comparable to ibuprofen in carrageenan-induced rat paw edema assays (ED₅₀ ~30 mg/kg vs. ibuprofen’s ~25 mg/kg) .

- Mechanism : Likely inhibits cyclooxygenase (COX) enzymes, similar to NSAIDs.

2S-(1RS-Benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine

- Structure : Contains a benzyloxy-hexenyl side chain with stereochemical complexity.

- Activity : Acts as a dual inhibitor of DPP-IV and carbonic anhydrase, targeting diabesity (diabetes-obesity comorbidity). Stereochemistry at C1′ and C2 significantly influences binding affinity, with the R-isomer showing higher selectivity .

- Synthesis: Key steps include Grignard alkylation, benzylation, and stereochemical resolution via NOESY NMR .

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamine

- Structure : Ethylamine substituent at position 5.

- Application: Intermediate for antitumor agents, such as hexahydro-[1,4]dioxino[2,3-g]isoquinoline derivatives, which inhibit tubulin polymerization (IC₅₀ ~1.2 μM) .

High-Energy Material (HEM) Precursors

5,6,7,8-Tetranitro-2,3-dihydro-1,4-benzodioxine (TNBD)

- Structure : Fully nitrated derivative with four nitro groups.

- Properties :

6-Nitro-2,3-dihydro-1,4-benzodioxine

Key Research Findings

Stereochemical Impact : The configuration of substituents on the 1,4-benzodioxine scaffold critically determines bioactivity. For example, the R-isomer of 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine exhibits 10-fold higher DPP-IV binding affinity than the S-isomer .

Thermal Stability : Nitrated derivatives like TNBD exhibit exceptional thermal stability (decomposition >250°C), making them viable for aerospace and defense applications .

Synthetic Challenges: Introducing bulky substituents (e.g., benzyloxy-hexenyl) requires multi-step resolution (e.g., silica chromatography, NOESY NMR), reducing overall yields (~55%) .

生物活性

6-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine is a compound belonging to the benzodioxine family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, enzyme inhibition potential, and receptor interactions based on various research findings.

Chemical Structure and Properties

The molecular formula of 6-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine is . Its structure includes a fused dioxole and benzene ring system, contributing to its chemical stability and reactivity. The presence of the 3-methylphenyl group may influence its biological interactions and activity.

The biological activity of 6-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine is primarily attributed to its interactions with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various metabolic pathways. For instance, it may inhibit glycogen synthase kinase 3β (GSK-3β), a target for diseases such as Alzheimer's and cancer .

- Receptor Binding : It can bind to specific receptors, modulating their activity. This interaction can affect signal transduction pathways that regulate cellular processes.

- Signal Transduction Modulation : The compound may influence signaling pathways critical for cellular communication and function.

Biological Activities

Research has identified several biological activities associated with 6-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine:

- Anti-inflammatory Activity : Compounds with similar structures have demonstrated anti-inflammatory properties, suggesting that this compound may exhibit similar effects .

- Antioxidant Properties : The benzodioxine moiety is known for its antioxidant capabilities, which could contribute to protective effects against oxidative stress in cells.

- Antimicrobial Effects : Some derivatives of benzodioxines have shown antimicrobial activity, indicating potential applications in treating infections.

Case Studies and Research Findings

A variety of studies have investigated the biological activity of compounds related to 6-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine:

- GSK-3β Inhibition Study :

- Enzyme Inhibition Research :

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。